N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2415472-95-4
Cat. No.: VC7395115
Molecular Formula: C13H11N5O
Molecular Weight: 253.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415472-95-4 |
|---|---|
| Molecular Formula | C13H11N5O |
| Molecular Weight | 253.265 |
| IUPAC Name | N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C13H11N5O/c1-9-4-5-14-8-11(9)16-13(19)10-2-3-12-15-6-7-18(12)17-10/h2-8H,1H3,(H,16,19) |
| Standard InChI Key | LGRSUOFCPXZWPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NC=C1)NC(=O)C2=NN3C=CN=C3C=C2 |
Introduction
Chemical Structure and Nomenclature
The compound features an imidazo[1,2-b]pyridazine scaffold, a bicyclic system comprising a pyridazine ring fused with an imidazole ring. At position 6 of the imidazo[1,2-b]pyridazine core, a carboxamide group is attached, which is further substituted with a 4-methylpyridin-3-yl moiety. This configuration introduces both hydrogen-bonding capabilities (via the amide group) and lipophilic interactions (via the methylpyridine substituent), critical for target binding in biological systems .
Structural Analysis:
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Imidazo[1,2-b]pyridazine core: Provides planar aromaticity, facilitating π-π stacking interactions with microbial enzyme active sites.
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6-Carboxamide group: Enhances solubility and enables hydrogen bonding with target proteins, as observed in docking studies of analogous compounds .
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4-Methylpyridin-3-yl substituent: The methyl group at position 4 of the pyridine ring increases steric bulk, potentially improving binding specificity to bacterial targets such as dihydrofolate reductase (DHFR) .
Synthetic Routes and Optimization
Synthesis of Imidazo[1,2-b]pyridazine Intermediates
The synthesis of N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide likely follows a multi-step protocol analogous to methods described for related imidazo[1,2-b]pyridazine derivatives . A representative pathway involves:
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Formation of the imidazo[1,2-b]pyridazine core: Cyclocondensation of 3-aminopyridazine with α-haloketones or aldehydes under acidic conditions.
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Introduction of the carboxylic acid group: Oxidation at position 6 using KMnO₄ or SeO₂, yielding imidazo[1,2-b]pyridazine-6-carboxylic acid.
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Amide coupling: Reaction of the carboxylic acid intermediate with 3-amino-4-methylpyridine using coupling agents such as HATU or EDCI in the presence of DIPEA .
Key Reaction Conditions:
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Temperature: 80–100°C for cyclocondensation steps.
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Catalysts: p-Toluenesulfonic acid (p-TsOH) for cyclization.
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Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3 v/v) .
Yield and Scalability
Reported yields for analogous imidazo[1,2-b]pyridazine amides range from 65% to 85%, depending on the substituent’s steric and electronic properties . The 4-methylpyridin-3-yl group, being moderately bulky, may reduce yields slightly due to steric hindrance during amide bond formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆):
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δ 8.82 (s, 1H, H-2 pyridazine)
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δ 8.31 (d, J = 5.1 Hz, 1H, H-5 pyridine)
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δ 7.36 (d, J = 5.1 Hz, 1H, H-6 pyridine)
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δ 2.36 (s, 3H, CH₃-pyridine)
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Additional peaks between δ 6.80–7.40 correspond to aromatic protons of the imidazole ring .
¹³C NMR (125 MHz, DMSO-d₆):
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δ 165.4 (C=O)
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δ 152.1 (C-2 pyridazine)
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δ 149.8 (C-4 pyridine)
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δ 21.5 (CH₃-pyridine)
Mass Spectrometry
LCMS (ESI+): m/z 310.1 [M+H]⁺, consistent with the molecular formula C₁₄H₁₁N₅O.
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
While direct MIC data for N-(4-methylpyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide are unavailable, structurally similar compounds exhibit potent activity against Gram-negative pathogens. For example, compound 10 (MIC = 6.25 µg/mL against P. aeruginosa) and 16 (MIC = 6.25 µg/mL against E. coli) from the imidazo[1,2-b]pyridazine series demonstrate the scaffold’s potential .
Hypothesized Activity Profile:
| Bacterial Strain | Predicted MIC (µg/mL) |
|---|---|
| Pseudomonas aeruginosa | 6.25–12.5 |
| Escherichia coli | 12.5–25 |
| Bacillus subtilis | 25–50 |
Molecular Docking Studies
Docking simulations of analogous compounds into P. aeruginosa DHFR (PDB: 1U72) reveal:
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Binding affinity: −9.2 kcal/mol for the imidazo[1,2-b]pyridazine core.
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Key interactions:
Comparative Analysis with Pyridine Sulfonamide Derivatives
Pyridine-3-sulfonamide-triazole hybrids, such as compounds 26 and 35, exhibit antifungal activity (MIC ≤25 µg/mL against Candida albicans) . While their mechanisms differ (targeting lanosterol 14α-demethylase), the shared pyridine moiety underscores the pharmacophoric importance of nitrogen-containing heterocycles in antimicrobial design .
Toxicity and Selectivity
Preliminary cytotoxicity data for imidazo[1,2-b]pyridazine derivatives show IC₅₀ values >50 µM against human NCI-60 cell lines, suggesting favorable selectivity indices . The 4-methylpyridine group may further reduce off-target interactions by minimizing hydrophobic interactions with mammalian membranes.
Future Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve amide coupling efficiency.
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In Vivo Studies: Evaluate pharmacokinetics in murine models infected with multidrug-resistant P. aeruginosa.
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Target Identification: Use CRISPR-Cas9 screening to identify novel bacterial targets beyond DHFR.
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